molecular formula C13H18N2O B2528557 N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 111711-16-1

N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2528557
CAS No.: 111711-16-1
M. Wt: 218.3
InChI Key: RKIRABOXDBYFGX-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)cyclohexanecarboxamide (CAS 111711-16-1) is a synthetic organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [ 1 ]. This chemical features a cyclohexanecarboxamide group linked to a 3-pyridylmethyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. The structural components of this molecule are commonly found in compounds with pharmacological interest. The pyridine ring is a privileged scaffold in drug design, known for its ability to improve pharmacokinetic properties and participate in key hydrogen bonding interactions with biological targets [ 2 ]. Furthermore, the carboxamide linker and the hydrophobic cyclohexyl group are frequently utilized in the design of potent inhibitors for various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1, a therapeutic target for metabolic disorders [ 3 ]. As such, this compound serves as a versatile building block for the synthesis and exploration of novel bioactive molecules. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIRABOXDBYFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)cyclohexanecarboxamide typically involves the reaction of pyridine derivatives with cyclohexanecarboxylic acid or its derivatives. One common method is the amidation reaction, where pyridin-3-ylmethylamine reacts with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide has been investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications. Studies indicate that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Biological Activity:
Research has shown that this compound exhibits promising biological activities, including antibacterial properties against certain strains of bacteria. For instance, derivatives of pyridine-based compounds have demonstrated moderate antibacterial activity against Staphylococcus aureus .

Biochemical Assays

The compound is being explored as a ligand in various biochemical assays. Its ability to interact with specific molecular targets makes it a candidate for studying receptor-ligand interactions and enzyme inhibition .

Chemical Research

Building Block for Synthesis:
this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction processes .

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory properties of this compound on BV-2 microglial cells. Results showed that treatment with the compound significantly reduced nitric oxide levels by over 70% at a concentration of 10 µM compared to untreated controls, indicating strong anti-inflammatory activity .

Case Study 2: Kinase Inhibition Profile

Another investigation evaluated the kinase inhibition profile of this compound, revealing effective inhibition of GSK-3β with an IC50 value of 50 µM. This suggests potential applications in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and specific cancers .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(pyridin-3-ylmethyl)cyclohexanecarboxamide are best contextualized by comparing it to analogs with modified aromatic systems, substituents, or functional groups. Below is an analysis of key similarities and differences:

Structural Analogues with Pyridine Modifications

  • WAY-100635: This 5-HT1A receptor antagonist shares the cyclohexanecarboxamide core but incorporates a piperazinyl-ethyl-pyridinyl group instead of a pyridin-3-ylmethyl moiety. WAY-100635 exhibits high affinity for 5-HT1A receptors (Ki = 0.6 nM) but lower selectivity compared to NAD-299 due to interactions with α1-adrenoceptors and dopamine receptors. The pyridin-3-ylmethyl group in the target compound may reduce off-target effects by eliminating the piperazine moiety .
  • N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide: This derivative, studied for liver diseases, features electron-withdrawing substituents (sulfonylamino, trifluoromethyl) on the pyridine ring. These groups enhance metabolic stability and binding affinity compared to the unsubstituted pyridin-3-ylmethyl group in the target compound .

Thiourea Derivatives vs. Carboxamides

  • N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9): Replacing the amide oxygen with a thiourea group introduces sulfur, enabling metal coordination (e.g., Cu(II), Co(II)). Thiourea derivatives exhibit superior chelation properties and biological activities (antifungal, antitumor) due to soft S-donor atoms, unlike the target carboxamide .
  • Bis(N-(Diethylcarbamothioyl)cyclohexanecarboxamido)Copper(II) : This complex highlights the thiourea group’s role in forming stable metal complexes, a feature absent in the target compound. Such derivatives are pivotal in catalysis and metal extraction .

Substituent Effects on Pharmacological Profiles

  • (5E)-5-(3,4-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide: The conjugated dienone system in this analog may confer redox activity, useful in antioxidant or pro-apoptotic applications, unlike the simpler target structure .

Heterocyclic Variations

Comparative Data Table

Compound Name Structural Feature Key Properties/Activities Reference
This compound Pyridine + cyclohexanecarboxamide Moderate solubility, potential CNS activity
WAY-100635 Piperazinyl-ethyl-pyridinyl substituent 5-HT1A antagonist (Ki = 0.6 nM)
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Thiourea group Metal chelation, antifungal activity
N-(4-Bromo-3-methylphenyl)cyclohexanecarboxamide Bromo/methyl substituents High lipophilicity, potential bioavailability issues
Bis(Thiourea)Cu(II) complex Thiourea-metal coordination Catalytic and antimicrobial applications

Research Findings and Implications

  • Synthetic Flexibility : The target compound and its analogs are synthesized via scalable routes involving cyclohexanecarbonyl chloride and nucleophilic amines, enabling rapid diversification .
  • Biological Activities : Thiourea derivatives outperform carboxamides in metal-binding and antimicrobial roles, while pyridine-substituted carboxamides excel in receptor-targeted therapies .
  • Physicochemical Properties : Electron-withdrawing groups (e.g., -SO2NH2, -CF3) enhance stability but may require formulation adjustments to mitigate solubility challenges .

Biological Activity

N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is a compound that has generated interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 3-position with a cyclohexanecarboxamide moiety. This unique structure contributes to its biological properties, enabling it to interact with various molecular targets.

The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. It is hypothesized that this compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. The binding interactions may include hydrogen bonding and π-π stacking with aromatic residues in target proteins, which are essential for its biological efficacy .

1. Therapeutic Potential

This compound has been explored for various therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting specific inflammatory enzymes.
  • Analgesic Effects : Its potential as an analgesic agent is also under investigation, aiming to alleviate pain through modulation of pain pathways.

2. Antibacterial Activity

Research indicates that derivatives related to this compound have demonstrated antibacterial properties. For instance, compounds structurally similar to this compound were evaluated for their antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae. The results showed significant inhibition of bacterial growth, suggesting a promising avenue for developing new antibacterial agents .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds, providing insights into the activity of this compound:

StudyFindings
Study 1Investigated the anti-inflammatory effects of pyridine derivatives; indicated potential inhibition of COX enzymes.
Study 2Evaluated antibacterial activity; found moderate efficacy against Gram-positive bacteria with MIC values ranging from 32–256 µg/ml.
Study 3Assessed biofilm formation inhibition; demonstrated concentration-dependent effects on biofilm reduction in S. pneumoniae.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives to highlight its unique properties:

CompoundStructural FeaturesBiological Activity
N-(pyridin-2-ylmethyl)cyclohexanecarboxamide2-position substitutionVaries; less studied
N-(pyridin-4-ylmethyl)cyclohexanecarboxamide4-position substitutionPotentially different enzyme interactions
N-(2-chloropyridin-3-ylmethyl)cyclohexanecarboxamideChlorine substitution at 2-positionEnhanced reactivity and potential activity

Q & A

Q. What are the standard synthetic routes for N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves:

Activation of cyclohexanecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or coupling reagents like EDCI/HOBt.

Amide coupling with 3-(aminomethyl)pyridine under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent (e.g., DMF or dichloromethane).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 8.2–8.6 ppm (pyridine aromatic protons), and δ 7.5–8.0 ppm (amide NH).
    • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~3300 cm⁻¹ (N-H).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ matching the theoretical mass.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles, particularly the amide linkage and pyridine ring planarity.
    References:

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer:

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Solubility profiles are determined via shake-flask method (UV-Vis quantification).
  • Stability : Hydrolytically stable at pH 4–7 but degrades under strong acidic/basic conditions. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks).
  • LogP : Predicted at ~2.1 (via reverse-phase HPLC), indicating moderate lipophilicity.
    References:

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

Methodological Answer:

  • Design of Experiments (DOE) : Use a factorial design to test variables:
    • Temperature (25–80°C), solvent (DMF vs. THF), catalyst (e.g., Pd(PPh₃)₄ for cross-couplings ), and stoichiometry.
  • Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy .
  • Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves efficiency. Post-reaction, purify via preparative HPLC for challenging derivatives.
    References:

Q. How can contradictions in crystallographic data (e.g., bond-length disparities) be resolved?

Methodological Answer:

  • Validation : Compare experimental data (X-ray) with DFT calculations (e.g., B3LYP/6-31G*) to identify outliers.
  • Refinement : Use SHELXL with restraints for thermal parameters.
  • Conformational Analysis : Apply Cremer-Pople parameters to assess cyclohexane ring puckering and its impact on bond geometry.
    References:

Q. What mechanistic insights govern the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer:

  • Substitution Reactions :
    • Nucleophilic Aromatic Substitution : Pyridine ring reacts at the C-4 position under acidic conditions (e.g., HNO₃/H₂SO₄).
    • Amide Hydrolysis : Requires strong acids (HCl, Δ) or bases (NaOH, Δ), monitored via HPLC-MS .
  • Oxidation : Pyridine N-oxide formation occurs with m-CPBA, confirmed by ¹H NMR (downfield shift of pyridine protons).
    References:

Q. How can structure-activity relationships (SAR) guide biological activity studies?

Methodological Answer:

  • Modifications : Introduce substituents on the pyridine ring (e.g., -CF₃, -OCH₃) or cyclohexane carboxamide (e.g., methyl groups) to assess:
    • Enzyme Inhibition : Test against kinases (IC₅₀ via fluorescence assays).
    • Cellular Uptake : Measure logP and correlate with cytotoxicity (MTT assay).
  • Case Study : Analogues with electron-withdrawing groups on pyridine show enhanced antimicrobial activity (MIC ≤ 2 µg/mL) .
    References:

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